molecular formula C25H41N8O10P B610402 Rabacfosadine Succinate CAS No. 1431856-99-3

Rabacfosadine Succinate

Cat. No.: B610402
CAS No.: 1431856-99-3
M. Wt: 644.6 g/mol
InChI Key: XLBDQSJWTNREFA-IODNYQNNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Rabacfosadine succinate is synthesized through a series of chemical reactions involving the formation of an acyclic nucleotide phosphonate.

Industrial Production Methods: In industrial settings, this compound is produced as a sterile, lyophilized powder. The compound is reconstituted with 0.9% sodium chloride injection before administration. The production process involves strict aseptic techniques to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Rabacfosadine succinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various phosphorylated and deaminated derivatives of rabacfosadine, each with distinct biological activities .

Scientific Research Applications

Rabacfosadine succinate has a wide range of scientific research applications:

Mechanism of Action

Rabacfosadine succinate exerts its effects by inhibiting DNA polymerases α, δ, and ε. This inhibition leads to the arrest of DNA synthesis, causing S phase arrest and subsequent apoptosis of cancerous cells. The compound preferentially targets lymphoid cells, where it is converted to its active metabolite, which then incorporates into the DNA chain, terminating its elongation .

Comparison with Similar Compounds

Uniqueness: Rabacfosadine succinate is unique due to its double prodrug nature, which allows it to selectively accumulate in lymphoid tissues, reducing off-target toxicity. Its ability to inhibit multiple DNA polymerases makes it a potent antineoplastic agent with a broad spectrum of activity .

Properties

CAS No.

1431856-99-3

Molecular Formula

C25H41N8O10P

Molecular Weight

644.6 g/mol

IUPAC Name

butanedioic acid;ethyl (2S)-2-[[2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethyl-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]phosphoryl]amino]propanoate

InChI

InChI=1S/C21H35N8O6P.C4H6O4/c1-5-34-19(30)13(3)27-36(32,28-14(4)20(31)35-6-2)12-33-10-9-29-11-23-16-17(24-15-7-8-15)25-21(22)26-18(16)29;5-3(6)1-2-4(7)8/h11,13-15H,5-10,12H2,1-4H3,(H2,27,28,32)(H3,22,24,25,26);1-2H2,(H,5,6)(H,7,8)/t13-,14-;/m0./s1

InChI Key

XLBDQSJWTNREFA-IODNYQNNSA-N

SMILES

CCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC.C(CC(=O)O)C(=O)O

Isomeric SMILES

CCOC(=O)[C@H](C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)N[C@@H](C)C(=O)OCC.C(CC(=O)O)C(=O)O

Canonical SMILES

CCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC.C(CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Rabacfosadine succinate;  VDC-1101 succinate;  VDC 1101 succinate VDC1101 succinate;  GS-9219-01;  GS-9219 succinate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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